2,3-Dinor thromboxane B2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dinor thromboxane B2 is a significant urinary metabolite of thromboxane B2, which is a compound released from aggregating platelets. It undergoes metabolic transformation during circulation into 11-dehydro thromboxane B2 and this compound. This compound serves as an indicator for in vivo thromboxane A2 synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dinor thromboxane B2 typically involves the metabolic transformation of thromboxane B2. Thromboxane B2 is produced by the non-enzymatic hydration of thromboxane A2, which is released in substantial quantities from aggregating platelets . The transformation into this compound occurs during circulation.
Industrial Production Methods: The compound is often measured using competitive enzyme-linked immunosorbent assay (ELISA) kits .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dinor thromboxane B2 undergoes various metabolic transformations, including oxidation and reduction reactions. These reactions are part of the body’s natural processes to metabolize and excrete the compound.
Common Reagents and Conditions: The metabolic transformation of thromboxane B2 to this compound involves enzymatic reactions within the body. Specific reagents and conditions for these reactions are not typically detailed in synthetic chemistry literature, as they occur naturally in biological systems.
Major Products Formed: The major products formed from the metabolic transformation of thromboxane B2 include 11-dehydro thromboxane B2 and this compound .
Aplicaciones Científicas De Investigación
2,3-Dinor thromboxane B2 has several scientific research applications, particularly in the fields of biology and medicine:
Biomarker for Platelet Activation: It serves as a prevalent urinary metabolite of thromboxane B2 and acts as an indicator for in vivo thromboxane A2 synthesis. This makes it useful in studies related to platelet activation and cardiovascular diseases.
Tobacco Product Switching Studies: It is used as a biomarker of potential harm in short-term tobacco switching studies.
Pharmacological Studies: The compound is measured to assess the effectiveness of drugs like aspirin, which inhibit thromboxane synthesis and reduce platelet activation.
Mecanismo De Acción
2,3-Dinor thromboxane B2 exerts its effects as a metabolite of thromboxane B2. Thromboxane B2 is a stable metabolic product of thromboxane A2, which is a potent vasoconstrictor and promoter of platelet aggregation. The measurement of this compound in biological samples provides insights into the activity of thromboxane A2 and its role in platelet activation and cardiovascular health .
Comparación Con Compuestos Similares
Thromboxane B2: The parent compound from which 2,3-dinor thromboxane B2 is derived. It is released from aggregating platelets and undergoes metabolic transformation.
11-Dehydro Thromboxane B2: Another urinary metabolite of thromboxane B2, formed during its metabolic transformation.
Uniqueness: this compound is unique in its role as a prevalent urinary metabolite of thromboxane B2, making it a valuable biomarker for in vivo thromboxane A2 synthesis and platelet activation. Its measurement provides a non-invasive method to assess platelet function and the effectiveness of antiplatelet therapies .
Propiedades
IUPAC Name |
5-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]pent-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHNVFKNIJQTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866994 |
Source
|
Record name | 4-(4-Carboxybut-2-en-1-yl)-2,4-dideoxy-5-(3-hydroxyoct-1-en-1-yl)pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.